2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone
CAS No.:
Cat. No.: VC14960791
Molecular Formula: C20H16Cl2N2O4
Molecular Weight: 419.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16Cl2N2O4 |
|---|---|
| Molecular Weight | 419.3 g/mol |
| IUPAC Name | 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C20H16Cl2N2O4/c1-27-18-7-3-12(9-19(18)28-2)16-6-8-20(26)24(23-16)11-17(25)14-5-4-13(21)10-15(14)22/h3-10H,11H2,1-2H3 |
| Standard InChI Key | KDJOUGYWZBMRQM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound’s pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) is functionalized at positions 2 and 6. The 2-(2,4-dichlorophenyl)-2-oxoethyl group at position 2 introduces electrophilic character due to the ketone and electron-withdrawing chlorine atoms. Conversely, the 3,4-dimethoxyphenyl group at position 6 contributes electron-donating methoxy substituents, creating a push-pull electronic environment. This duality influences reactivity, solubility, and interactions with biological targets .
Key Physical Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the formation of the pyridazinone core. A plausible route includes:
-
Cyclocondensation: Reacting hydrazine derivatives with diketones or ketoesters to form the pyridazinone ring .
-
Functionalization: Introducing substituents via nucleophilic substitution or Friedel-Crafts alkylation. For example, the 3,4-dimethoxyphenyl group may be appended through Suzuki-Miyaura coupling.
-
Oxoethyl Group Installation: The 2-(2,4-dichlorophenyl)-2-oxoethyl side chain is added via alkylation or acylation reactions, often using chloroacetyl chloride or similar reagents .
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the correct ring positions requires careful control of reaction conditions .
-
Stability: The electron-deficient pyridazinone ring may decompose under harsh acidic or basic conditions, necessitating mild reagents.
Chemical Properties and Reactivity
Electrophilic and Nucleophilic Sites
-
Pyridazinone Ring: The ring’s electron-deficient nature makes it susceptible to nucleophilic attack at positions adjacent to the nitrogen atoms.
-
Ketone Group: The carbonyl in the 2-oxoethyl side chain participates in condensation reactions, forming hydrazones or imines .
-
Methoxy Groups: These act as ortho/para directors in electrophilic aromatic substitution, though steric hindrance from the dimethoxy arrangement limits reactivity .
Representative Reactions
-
Nucleophilic Substitution: Reaction with amines or thiols at the pyridazinone ring’s electrophilic sites .
-
Oxidation/Reduction: The ketone can be reduced to a secondary alcohol or oxidized to a carboxylic acid derivative.
Biological Activities and Mechanisms
Antiviral Activity
Pyridazinone derivatives have shown inhibition of viral enzymes. For instance, 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] triazine-3(4H)-thione (a related compound) demonstrated anti-hepatitis A virus (HAV) activity by targeting viral protease function .
Antimicrobial and Anticancer Effects
-
Chloro- and Fluorophenyl Analogues: These derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
-
Trifluoromethyl Derivatives: Increased lipophilicity enhances membrane penetration, leading to anticancer effects through topoisomerase II inhibition.
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s scaffold is a template for drug candidates targeting:
-
Inflammatory Diseases: Methoxy groups may modulate COX-2 enzyme activity.
-
Oncology: Chlorine substituents enhance DNA intercalation potential .
Agrochemical Uses
Pyridazinones are explored as herbicides and fungicides due to their ability to inhibit plant growth regulators.
Comparison with Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume